Ethyl 2-hydroxypyrimidine-5-carboxylate

Description

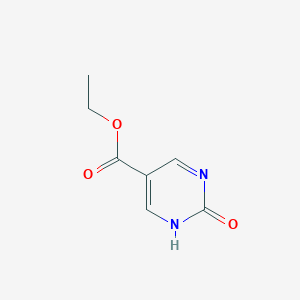

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWYVWBOCSWZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443163 | |

| Record name | ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95928-49-7 | |

| Record name | ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS Number 95928-49-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxypyrimidine-5-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] It is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group at the 2-position and an ethyl carboxylate group at the 5-position. The 2-hydroxy form can exist in tautomeric equilibrium with its 2-oxo form, 1,2-dihydropyrimidin-2-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95928-49-7 | |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| IUPAC Name | ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | [1] |

| Synonyms | Ethyl 2-hydroxy-5-pyrimidinecarboxylate, 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | [3] |

| Physical Form | Solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), and distinct signals for the protons on the pyrimidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group carbons. |

| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (in the oxo-form), C=O stretching (ester and pyrimidinone), C=N, and C-O bonds. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight (168.15), along with fragmentation patterns typical of an ethyl ester and a pyrimidine ring. |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be inferred from the established synthesis of related 2-substituted pyrimidine-5-carboxylic esters. One common method involves the condensation of a three-carbon building block with a suitable amidine derivative.

General Experimental Protocol for the Synthesis of 2-Hydroxypyrimidine-5-carboxylates

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Reaction Scheme:

A plausible synthetic approach involves the reaction of ethyl ethoxymethylenemalonate with urea in the presence of a base catalyst.

Materials:

-

Ethyl ethoxymethylenemalonate

-

Urea

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To this solution, add urea and stir until it dissolves.

-

Add ethyl ethoxymethylenemalonate dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

-

The precipitated product can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While there is no direct experimental evidence for the biological activity of this compound, the pyrimidine scaffold is a well-known pharmacophore present in many biologically active molecules. Derivatives of 2-hydroxypyrimidine have been reported to exhibit a range of activities, including anticancer, antiviral, and enzyme inhibitory effects.

Based on the structure-activity relationships of similar pyrimidine-based compounds, it is plausible that this compound could act as an inhibitor of enzymes such as kinases or dehydrogenases. For instance, certain pyrimidine derivatives are known to be inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.

Hypothetical Signaling Pathway: Inhibition of Lactate Dehydrogenase

The following diagram illustrates a hypothetical mechanism where this compound could interfere with cancer cell metabolism by inhibiting lactate dehydrogenase. It is crucial to note that this is a theoretical model and requires experimental validation.

In this speculative model, this compound could potentially bind to and inhibit lactate dehydrogenase, an enzyme crucial for the Warburg effect, a metabolic hallmark of many cancer cells. By inhibiting LDH, the compound could disrupt the cancer cells' ability to produce energy and building blocks for rapid proliferation, potentially leading to apoptosis.

Applications in Research and Drug Development

Given its chemical structure, this compound can be a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Library Synthesis: The reactive sites on the pyrimidine ring and the ester functional group allow for a variety of chemical modifications, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

-

Lead Optimization: For drug discovery programs targeting enzymes that have an affinity for pyrimidine-like structures, this compound could serve as a starting point for lead optimization campaigns.

-

Precursor for Other Heterocycles: It can be used as a precursor for the synthesis of other fused heterocyclic systems, which are also prevalent in pharmacologically active compounds. For example, it can be a reactant in the synthesis of Ethyl 2-chloropyrimidine-5-carboxylate.[4]

Conclusion

This compound is a pyrimidine derivative with potential applications in drug discovery and medicinal chemistry. While specific biological data for this compound is currently limited, its structural features suggest it could be a valuable tool for the synthesis of novel therapeutic agents. Further research is warranted to explore its synthesis in detail and to investigate its biological activities to unlock its full potential in the field of drug development. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule.

References

An In-depth Technical Guide to Ethyl 2-hydroxypyrimidine-5-carboxylate

IUPAC Name: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of Ethyl 2-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound, with the CAS number 95928-49-7, is a pyrimidine derivative. Pyrimidines are a fundamental class of heterocyclic aromatic compounds that are components of nucleic acids. The structure of this compound features a pyrimidine ring substituted with a hydroxyl group at the 2-position and an ethyl carboxylate group at the 5-position. Due to tautomerism, it primarily exists in the more stable oxo-form, hence its IUPAC name: ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.[1][2]

| Property | Value |

| IUPAC Name | ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate[1] |

| Synonyms | This compound |

| CAS Number | 95928-49-7[1] |

| Molecular Formula | C₇H₈N₂O₃[2] |

| Molecular Weight | 168.15 g/mol [2] |

| Physical Form | Solid[1] |

| Purity | Typically ≥97% |

| Storage | Sealed in a dry environment at room temperature[1] |

| InChI Key | CFWYVWBOCSWZIK-UHFFFAOYSA-N[1][2] |

Synthesis

The synthesis of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through several synthetic routes common for pyrimidine derivatives. A prevalent method is a variation of the Biginelli reaction or similar condensation reactions.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative method for the synthesis of substituted pyrimidine-5-carboxylates.

Materials:

-

Ethyl acetoacetate

-

Urea or a urea derivative

-

An appropriate aldehyde (in this case, a formaldehyde equivalent or a related precursor)

-

An acid or base catalyst (e.g., HCl, CuCl₂·2H₂O)

-

Ethanol or another suitable solvent

Procedure:

-

A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) is prepared.[3]

-

A catalytic amount of an acid, such as a few drops of orthophosphoric acid, is added to the mixture.[3]

-

The mixture is thoroughly ground together for approximately 30 minutes.[3]

-

The reaction mixture is then allowed to stand, often overnight, to allow for the completion of the reaction.

-

The resulting mixture is poured into cold water to precipitate the product.[3]

-

The precipitate is collected by filtration, washed with water and ethanol, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified product.[3]

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of tetrahydropyrimidine-5-carboxylate derivatives.

Biological Activity and Drug Development Potential

While specific biological data for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of pyrimidine exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The biological potential of the title compound can be inferred from studies on structurally similar molecules.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, certain pyrimidine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids | HT-29 (Colon) | 0.023 - 0.025 | [1] |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast) | 0.013 | [4] |

| 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives | HepG2 (Liver) | 5.35 - 18.69 µg/mL | [5] |

Enzyme Inhibition

The pyrimidine core is a common feature in many enzyme inhibitors. For example, derivatives of pyrimidine have been developed as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. Several ethyl pyrimidine-quinolinecarboxylate derivatives have demonstrated potent inhibition of human LDH-A, with some exhibiting IC₅₀ values in the low micromolar range.[6][7]

Signaling Pathway Interactions

Given the evidence of anticancer activity among related pyrimidine derivatives, a plausible mechanism of action for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate could involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

EGFR/VEGFR-2 Signaling Pathway

Inhibition of EGFR and VEGFR-2 by small molecules is a validated strategy in cancer therapy. These receptor tyrosine kinases, upon activation by their respective ligands, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis. Pyrimidine derivatives that inhibit these receptors would block these oncogenic signals.

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways by a pyrimidine derivative.

Experimental Protocols for Biological Assays

To evaluate the biological activity of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, standard in vitro assays can be employed. The following are representative protocols for assessing anticancer activity and enzyme inhibition.

Protocol 1: MTT Assay for Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound (this compound) in the cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay

This protocol is a general method to assess the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Experimental Workflow for Kinase Inhibition Assay:

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound, or ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a pyrimidine derivative with significant potential for further investigation in the field of drug discovery. While direct biological data for this specific compound is not extensively documented, the known activities of structurally related pyrimidine-carboxylates suggest that it may possess valuable pharmacological properties, particularly as an anticancer or enzyme-inhibiting agent. The synthesis of this compound can be readily achieved through established chemical methods. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in exploring the properties and applications of this and related pyrimidine compounds.

References

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | 95928-49-7 [sigmaaldrich.cn]

- 3. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-hydroxypyrimidine-5-carboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxypyrimidine-5-carboxylate, also known by its IUPAC name ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a heterocyclic organic compound with the chemical formula C₇H₈N₂O₃. As a derivative of the pyrimidine core, a fundamental building block of nucleic acids, this molecule holds potential interest in medicinal chemistry and drug discovery. The presence of a hydroxyl group and a carboxylate ester functionality on the pyrimidine ring suggests possibilities for various chemical modifications and biological interactions. This technical guide provides a summary of the currently available physical and chemical properties of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are readily available from commercial suppliers, experimental data for several key physical properties are not consistently reported in the public domain. The compound is generally described as a solid with a purity of approximately 97%.[1]

| Property | Value | Source |

| CAS Number | 95928-49-7 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [4][5] |

| IUPAC Name | ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | [4] |

| Physical Form | Solid | [1][4] |

| Purity | ~97% | [1] |

| Calculated Boiling Point | 367.4 ± 34.0 °C at 760 mmHg | [5] |

| Calculated Density | 1.3 ± 0.1 g/cm³ | [5] |

| Melting Point | Not available | |

| Solubility | Not available |

Safety Information:

The compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Synthesis and Experimental Protocols

While a precise protocol for the title compound is not available, a general procedure for a related class of compounds is outlined below. Researchers should adapt and optimize this for the specific synthesis of this compound.

General Experimental Workflow for Synthesis of Pyrimidine-5-carboxylates:

Caption: Generalized workflow for the synthesis of pyrimidine-5-carboxylates.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization of this compound would require researchers to perform these analyses post-synthesis.

Biological Activity and Signaling Pathways

Currently, there is no published information on the biological activity of this compound or its involvement in any specific signaling pathways. While various substituted pyrimidine derivatives have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents, no such studies have been reported for this specific compound. Therefore, a signaling pathway diagram cannot be provided at this time due to the lack of data.

Conclusion

This compound is a readily identifiable chemical entity with a defined structure. However, there is a significant lack of publicly available experimental data regarding its physical properties, a detailed synthesis protocol, comprehensive spectroscopic analysis, and any biological activity. This presents an opportunity for further research to fully characterize this compound and explore its potential applications in medicinal chemistry and other scientific fields. Future studies should focus on obtaining precise measurements of its physical constants, optimizing a synthetic route with detailed procedural steps and full analytical characterization, and conducting biological screening to identify any potential therapeutic value.

References

Keto-Enol Tautomerism in Pyrimidine Derivatives: An In-depth Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, plays a pivotal role in the biological activity and therapeutic efficacy of pyrimidine-based drugs. The pyrimidine ring is a cornerstone of many pharmaceuticals, including anticancer agents, antivirals, and kinase inhibitors. The specific tautomeric form of a pyrimidine derivative often dictates its ability to interact with biological targets, influencing its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of keto-enol tautomerism in pyrimidine derivatives, focusing on its significance in drug design and development. It delves into the quantitative analysis of tautomeric equilibria, detailed experimental and computational protocols for their characterization, and the implications for drug-target interactions.

Introduction to Keto-Enol Tautomerism in Pyrimidines

Pyrimidine and its derivatives are heterocyclic aromatic compounds that are integral to numerous biological processes. They form the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] The biological and medicinal significance of pyrimidines is vast, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

Keto-enol tautomerism is a form of prototropic tautomerism involving the migration of a proton and the shifting of a double bond. In pyrimidine derivatives, this equilibrium exists between a lactam (keto) form and a lactim (enol) form. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyrimidine ring and the surrounding solvent environment.[3][4] The predominant tautomer can exhibit significantly different physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and molecular shape, which in turn affect its biological function.[5]

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of the tautomeric equilibrium is crucial for understanding the structure-activity relationship (SAR) of pyrimidine-based drugs. The tautomeric equilibrium constant (KT) is defined as the ratio of the concentration of the enol tautomer to the keto tautomer.

Substituent Effects

The electronic properties of substituents on the pyrimidine ring can significantly influence the position of the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize specific tautomers through inductive and resonance effects.

Table 1: Effect of Substituents on the Relative Energies of Pyrimidine Tautomers

| Pyrimidine Derivative | Substituent (X) | Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | Reference |

| Uracil | H | Diketo | 0.0 | 0.0 | [5] |

| Enol-1 | +17.9 | +15.5 | [5] | ||

| Enol-2 | +20.1 | +17.8 | [5] | ||

| 5-Nitrouracil | NO₂ | Diketo | 0.0 | 0.0 | [5] |

| Dienol | +5.4 | +4.8 | [5] | ||

| 5-Aminouracil | NH₂ | Diketo | 0.0 | 0.0 | [5] |

| 6-Aminouracil | NH₂ | Diketo | 0.0 | 0.0 | [6] |

| 2-Aminopurine | NH₂ | 9H | 0.0 | 0.0 | [6] |

| 7H | +1.2 | +0.7 | [6] | ||

| 3H | +7.2 | +4.9 | [6] | ||

| 1H | +9.1 | +6.2 | [6] | ||

| 2-Nitropurine | NO₂ | 9H | 0.0 | 0.0 | [7] |

| 7H | +0.6 | -0.1 | [7] | ||

| 3H | +8.0 | +5.5 | [7] | ||

| 1H | +10.1 | +7.3 | [7] |

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomeric form. Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding, while non-polar solvents may favor the less polar form.[4]

Table 2: Tautomeric Equilibrium Constants (KT = [enol]/[keto]) for Pyrimidine Derivatives in Various Solvents

| Compound | Solvent | KT | Reference |

| Uracil | Gas Phase | Very Low (Keto favored) | [8] |

| Water | Very Low (Keto favored) | [8] | |

| 4(3H)-Pyrimidinone | Gas Phase | Keto favored | [9] |

| 2,4-Pentanedione | Benzene | 15.67 (Enol favored) | [4] |

| Water | 0.23 (Keto favored) | [4] |

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for determining the ratio of tautomers in solution.[10][11][12]

Protocol for Quantitative 1H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh a known amount of the pyrimidine derivative (e.g., 5-10 mg).

-

Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d6, CDCl3, or D2O). Ensure complete dissolution.

-

Add a known amount of an internal standard with a singlet resonance that does not overlap with the analyte signals.

-

-

NMR Data Acquisition:

-

Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A typical starting value is 30 seconds.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers by comparing the integral values, normalized to the number of protons giving rise to each signal.

-

Variable Temperature (VT) NMR:

VT-NMR studies can provide thermodynamic parameters (ΔH and ΔS) for the tautomeric equilibrium by measuring the equilibrium constant at different temperatures.[13]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the individual tautomers have distinct absorption spectra.[14][15][16]

Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the pyrimidine derivative of known concentration in a suitable solvent.

-

Prepare a series of dilutions from the stock solution.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range.

-

Identify the absorption maxima (λmax) for each tautomer.

-

-

Data Analysis:

-

If the molar absorptivities (ε) of the individual tautomers are known, the concentration of each tautomer can be determined using the Beer-Lambert law at a wavelength where only one tautomer absorbs significantly, or by solving a system of simultaneous equations if the spectra overlap.

-

The equilibrium constant (KT) can then be calculated from the concentrations of the two tautomers.

-

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[1][17][18] This information is valuable for understanding the intrinsic preferences of the molecule and for validating computational models.

Computational Workflow for Tautomer Prediction

Computational chemistry offers a powerful approach to predict the relative stabilities of tautomers and to guide experimental studies.[19][20]

References

- 1. ias.ac.in [ias.ac.in]

- 2. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Predicting Tautomerization with Rowan | Rowan Documentation [docs.rowansci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ethz.ch [ethz.ch]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

- 20. scispace.com [scispace.com]

An In-depth Technical Guide to the Fundamental Reactivity of the Pyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a foundational heterocyclic scaffold, is of paramount importance in the fields of medicinal chemistry and drug development. As a core component of nucleobases, vitamins, and a plethora of synthetic drugs, a comprehensive understanding of its reactivity is crucial for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the fundamental reactivity of the pyrimidine ring, detailing its behavior in key chemical transformations and offering practical insights for its manipulation in a laboratory setting.

Core Reactivity Principles

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement of heteroatoms renders the ring electron-deficient, or π-deficient, which fundamentally governs its chemical reactivity. Compared to its mono-nitrogen analogue, pyridine, the pyrimidine nucleus is significantly less basic and exhibits a distinct reactivity profile.[1][2]

The pKa of protonated pyrimidine is 1.23, markedly lower than that of pyridine (5.30), indicating a substantial decrease in basicity due to the inductive effect of the second nitrogen atom.[1][2][3] This reduced basicity makes reactions requiring protonation, such as certain electrophilic substitutions, more challenging.

The electron-deficient nature of the pyrimidine ring dictates the preferred sites of electrophilic and nucleophilic attack.

-

Electrophilic Attack: Occurs preferentially at the C-5 position, which is the most electron-rich carbon atom in the ring.[1][4][5] However, due to the overall deactivation of the ring, electrophilic aromatic substitution is generally difficult and often requires the presence of activating, electron-donating groups on the ring.[5][6]

-

Nucleophilic Attack: Favored at the electron-deficient C-2, C-4, and C-6 positions.[1][4] The presence of good leaving groups at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine functionalization.

Quantitative Data on Pyrimidine Reactivity

The reactivity of the pyrimidine ring and its derivatives can be quantified through various parameters, including acidity/basicity (pKa values) and reaction kinetics. This data is invaluable for predicting reaction outcomes and optimizing conditions.

Acidity and Basicity (pKa Values)

The pKa values of pyrimidine derivatives are highly sensitive to the nature and position of substituents. Electron-withdrawing groups generally decrease the basicity of the ring nitrogens, while electron-donating groups increase it.

| Compound | pKa (Conjugate Acid) | Reference |

| Pyrimidine | 1.23 | [1] |

| 2-Aminopyrimidine | 3.54 | |

| 4-Aminopyrimidine | 5.71 | |

| 5-Aminopyrimidine | 2.72 | |

| 2-Chloropyrimidine | -2.5 | |

| 4-Chloropyrimidine | -1.4 | |

| 2-Hydroxypyrimidine | -0.2 (protonation on N1) | |

| 4-Hydroxypyrimidine | 1.8 (protonation on N1) | |

| 2-Methylpyrimidine | 2.02 | |

| 4-Methylpyrimidine | 2.0 | |

| 5-Methylpyrimidine | 1.6 |

Note: This table is a compilation from various sources and serves as a representative guide. Experimental conditions can influence pKa values.

Reaction Kinetics and Yields

The rate and efficiency of substitution reactions on the pyrimidine ring are dependent on the substrate, nucleophile/electrophile, and reaction conditions.

Table 2: Yields of Nucleophilic Substitution on 2-Chloropyrimidine with Various Amines [1]

| Nucleophile (Amine) | Product | Yield (%) |

| Morpholine | 2-(Morpholin-4-yl)pyrimidine | 84 |

| Piperidine | 2-(Piperidin-1-yl)pyrimidine | 93 |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | 76 |

Reaction conditions: The reactions are typically carried out by heating the reactants in a suitable solvent, sometimes with the addition of a base.

Table 3: Kinetic Data for the Substitution of 2-Chloropyrimidine with Nucleophiles [7]

| Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| Piperidine | Ethanol | 40 | 1.2 x 10⁻⁴ |

| Morpholine | Ethanol | 40 | 4.5 x 10⁻⁵ |

| Aniline | Ethanol | 60 | 1.1 x 10⁻⁶ |

Key Experimental Protocols

This section provides detailed methodologies for several key transformations of the pyrimidine ring, offering practical guidance for laboratory synthesis.

Electrophilic Halogenation: Iodination of Pyrimidine Derivatives

This protocol describes a green and efficient method for the iodination of pyrimidines at the C-5 position using mechanical grinding under solvent-free conditions.[4]

Materials:

-

Pyrimidine derivative (e.g., uracil, cytosine)

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Mortar and pestle

Procedure:

-

In a mortar, combine the pyrimidine derivative (1.0 mmol), iodine (1.2 mmol), and silver nitrate (1.2 mmol).

-

Grind the solid mixture vigorously with a pestle at room temperature for 20-30 minutes. The progress of the reaction can be monitored by the color change of the mixture.

-

Upon completion of the reaction, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Nucleophilic Aromatic Substitution: Reaction of 2-Chloropyrimidine with Sodium Methoxide

This protocol details the substitution of the chlorine atom in 2-chloropyrimidine with a methoxy group.

Materials:

-

2-Chloropyrimidine

-

Sodium methoxide (NaOMe) or sodium metal (Na)

-

Anhydrous methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Prepare a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (to make a 0.4 M solution). Alternatively, dissolve sodium metal (1.5 equivalents) in anhydrous methanol under an inert atmosphere.

-

To the sodium methoxide solution, add 2-chloropyrimidine (1.0 equivalent).

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.

Materials:

-

5-Bromopyrimidine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Degassed water

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromopyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium phosphate (2.0 equivalents).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL per 1 mmol of 5-bromopyrimidine).

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Metal-Catalyzed Cross-Coupling: Sonogashira Coupling of a Halopyrimidine

This protocol provides a general procedure for the Sonogashira coupling of a halopyrimidine with a terminal alkyne.

Materials:

-

Halopyrimidine (e.g., 5-bromo-2-chloropyrimidine)

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, Et₃N)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere, add the halopyrimidine (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and copper(I) iodide (e.g., 10 mol%).

-

Flush the flask with the inert gas.

-

Add the degassed solvent and the amine base (2.0 equivalents).

-

Add the terminal alkyne (1.2 equivalents) via syringe.

-

Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The pyrimidine ring's unique electronic properties make it a versatile and highly valuable scaffold in chemical synthesis. Its propensity for nucleophilic substitution at the C-2, C-4, and C-6 positions, coupled with the possibility of electrophilic functionalization at C-5, provides a rich platform for molecular design. Modern synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have further expanded the accessibility of diverse pyrimidine derivatives. A thorough understanding of the fundamental principles of pyrimidine reactivity, supported by quantitative data and robust experimental protocols, is essential for leveraging this privileged heterocycle in the development of next-generation pharmaceuticals and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. zenodo.org [zenodo.org]

Unveiling the Genesis of Ethyl 2-hydroxypyrimidine-5-carboxylate: A Technical Deep Dive

For researchers, scientists, and professionals vested in the landscape of drug development, a comprehensive understanding of foundational molecules is paramount. This in-depth guide illuminates the discovery and historical context of ethyl 2-hydroxypyrimidine-5-carboxylate, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. This whitepaper provides a technical exploration of its seminal synthesis, supported by detailed experimental protocols and a quantitative analysis of its properties, offering a valuable resource for contemporary research and development endeavors.

From Foundational Synthesis to a Scaffold of Interest: A Historical Perspective

The journey to understanding this compound begins with the pioneering work on pyrimidine-5-carboxylic acid derivatives. A cornerstone in this field was laid by Elizabeth Ballard and Treat B. Johnson in their 1942 publication in the Journal of the American Chemical Society.[1] While not detailing the synthesis of the ethyl ester directly, their work on the synthesis of uracil-5-carboxylic acid and 2-thiouracil-5-carboxylic acid provided the fundamental chemical blueprint from which the synthesis of this compound can be directly inferred and has been adapted.[2]

The core of this early synthesis involves a cyclocondensation reaction, a powerful method for constructing heterocyclic rings. This approach, which has been refined over the decades, remains a testament to the enduring principles of organic synthesis. The historical significance of this work lies in its contribution to the burgeoning field of heterocyclic chemistry, providing access to a class of compounds that would later prove to be of immense interest in various therapeutic areas.

Core Synthesis Protocol: A Modern Adaptation of a Historic Reaction

The synthesis of pyrimidine-5-carboxylic acid derivatives, as pioneered by Ballard and Johnson, has been adapted for the preparation of this compound. The following protocol is a representative modern method based on these foundational principles.

Experimental Protocol: Synthesis of Uracil-5-carboxylic Acid (A Precursor)

A modified procedure based on the original work of Ballard and Johnson for the synthesis of uracil-5-carboxylic acid, a key precursor, is as follows:

-

Preparation of Sodium Ethoxide: In a meticulously dried reaction vessel under an inert argon atmosphere, metallic sodium (1.06 g, 46.3 mmol) is dissolved in anhydrous ethanol (55.5 mL) at room temperature.[2]

-

Addition of Urea: Once the sodium has completely dissolved, urea (2.56 g, 42.7 mmol) is introduced to the reaction mixture. The solution is then gently heated to 45°C to facilitate the dissolution of the urea.[2]

-

Cyclocondensation: To the clear solution, diethyl ethoxymethylenemalonate (8.59 mL, 42.5 mmol) is added dropwise, ensuring the internal temperature is maintained at 45°C.[2] This step initiates the crucial cyclocondensation reaction that forms the pyrimidine ring.

This foundational protocol highlights the key reagents and conditions that have been instrumental in the synthesis of this class of compounds. The esterification of the resulting carboxylic acid to yield this compound is a standard subsequent step in organic synthesis.

Quantitative Data and Physicochemical Properties

While the original 1942 publication may not have provided extensive quantitative data by modern standards, contemporary suppliers and databases offer a clear profile of this compound.

| Property | Value | Source |

| CAS Number | 95928-49-7 | [3] |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | Solid | |

| Purity (Typical) | ≥97% | |

| Storage | Sealed in dry, room temperature |

Biological Significance and Future Directions

While the historical focus was primarily on the synthesis and chemical characterization of pyrimidine derivatives, contemporary research has unveiled the significant biological potential of this scaffold. Related dihydroxypyrimidine (DHP) derivatives have been investigated as inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme in viral replication.[4] Specifically, DHP carboxylic acids, carboxamides, and methyl carboxylates have been synthesized and evaluated for their antiviral activity.[4]

Furthermore, derivatives of pyrimidine-5-carboxylate have been explored for their potential as anticancer agents.[5][6] The core structure of this compound provides a versatile platform for the synthesis of more complex molecules with a wide range of biological activities.

The logical workflow for the discovery and development of such compounds can be visualized as follows:

The historical synthesis of this compound and its precursors laid the groundwork for the exploration of a chemical space rich with therapeutic potential. For researchers and drug development professionals, a deep appreciation of this history is not merely academic; it informs and inspires the rational design of novel therapeutics that can address pressing medical needs. The foundational work of early chemists continues to provide the building blocks for future innovations in medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparison of the redox chemistry of sulfur- and selenium-containing analogs of uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Spectroscopic Analysis of Ethyl 2-hydroxypyrimidine-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-hydroxypyrimidine-5-carboxylate. These predictions are based on established chemical shift correlations, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for pyrimidine and ethyl ester functionalities.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | N-H (pyrimidine ring) |

| ~8.8 | Singlet | 1H | H-4 (pyrimidine ring) |

| ~8.6 | Singlet | 1H | H-6 (pyrimidine ring) |

| 4.25 | Quartet | 2H | -OCH₂CH₃ |

| 1.30 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (ester) |

| ~162.0 | C-2 (C-OH) |

| ~158.0 | C-4 |

| ~155.0 | C-6 |

| ~115.0 | C-5 |

| ~61.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | O-H and N-H stretching |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1670 | Strong | C=O stretching (pyrimidine lactam) |

| ~1600, ~1550 | Medium | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Strong | C-O stretching (ester) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 140 | [M - C₂H₄]⁺ |

| 123 | [M - OCH₂CH₃]⁺ |

| 95 | [M - COOCH₂CH₃]⁺ |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

The following are detailed, generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

A standard proton pulse program is used.

-

Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is used to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrument Setup:

-

A background spectrum of the empty ATR crystal is recorded.

-

-

Data Acquisition:

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The positions of the absorption bands are identified and correlated with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized under high vacuum and low pressure.

-

-

Ionization:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound.

-

The fragmentation pattern provides information about the structure of the molecule.

-

The Ascendant Role of Pyrimidine-5-Carboxylate Esters in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental scaffold in nucleic acids, has long been a cornerstone of medicinal chemistry. Within this diverse family, pyrimidine-5-carboxylate esters and their related derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological significance of these esters, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering structured data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrimidine-5-carboxylate esters and their nitrile analogues have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent inhibitory activity against various cancer cell lines. A key target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of selected pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives.

| Compound ID | Derivative Type | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |

| 10b | Pyrimidine-5-carbonitrile | HepG2 (Hepatocellular Carcinoma) | 3.56 | [1] |

| A549 (Non-small cell lung cancer) | 5.85 | [1] | ||

| MCF-7 (Breast Cancer) | 7.68 | [1] | ||

| EGFR Kinase | 0.00829 | [1] | ||

| 11b | Pyrimidine-5-carbonitrile | HCT-116 (Colorectal Carcinoma) | 3.37 | [2] |

| HepG2 (Hepatocellular Carcinoma) | 3.04 | [2] | ||

| MCF-7 (Breast Cancer) | 4.14 | [2] | ||

| A549 (Non-small cell lung cancer) | 2.4 | [2] | ||

| EGFRWT Kinase | 0.09 | [2] | ||

| EGFRT790M Kinase | 4.03 | [2] | ||

| Compound 2 | 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 0.013 | [3] |

| Compound 3 | 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | Not specified, but showed high selective index | [3] |

| Compound 4g | Indolyl-pyrimidine | MCF-7 (Breast Cancer) | 5.1 | [4] |

| HepG2 (Hepatocellular Carcinoma) | 5.02 | [4] | ||

| HCT-116 (Colorectal Carcinoma) | 6.6 | [4] | ||

| EGFR Kinase | 0.25 - 0.50 (range for active compounds) | [4] |

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The diagram below illustrates the simplified EGFR signaling cascade, a critical pathway in cancer progression that is often targeted by pyrimidine derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which ultimately regulate cellular processes like proliferation, survival, and angiogenesis.

Caption: Simplified EGFR Signaling Pathway.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Pyrimidine-5-carboxylate ester derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.

-

Antioxidant Activity: Scavenging Free Radicals

Several pyrimidine-5-carboxylate esters have been identified as potent antioxidants. Their mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Quantitative Antioxidant Activity Data

The antioxidant potential of various pyrimidine-5-carboxylate esters has been evaluated using different assays. The table below presents the half-maximal inhibitory concentration (IC₅₀) or equivalent antioxidant capacity for selected compounds.

| Compound ID | Derivative Type | Assay | IC₅₀ (mg/mL) or Activity | Reference |

| 3c | 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DPPH Radical Scavenging | 0.6 | [5][6] |

| 3d & 3e | 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Reducing Power Assay | Moderate reducing agents | [5][6] |

| Various | Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues | DPPH Radical Scavenging | IC₅₀ values of 46.31 and 48.81 µg/mL for the most active compounds | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Pyrimidine-5-carboxylate ester derivatives

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plates or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution:

-

Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

-

Sample Preparation:

-

Prepare various concentrations of the test compounds and the positive control in methanol.

-

-

Reaction Mixture:

-

In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 50 µL).

-

Add a specific volume of the DPPH solution (e.g., 150 µL).

-

Include a blank containing only methanol and a control containing the sample solvent and DPPH solution.

-

-

Incubation:

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula:

-

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

-

Anti-inflammatory Activity: Modulating Inflammatory Responses

Pyrimidine derivatives have also shown promise as anti-inflammatory agents. Their mechanisms of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of selected pyrimidine derivatives against COX enzymes.

| Compound ID | Derivative Type | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 5 | Pyrazolo[3,4-d]pyrimidine | COX-2 | 0.04 | [8] |

| Compound 6 | Pyrazolo[3,4-d]pyrimidine | COX-2 | 0.04 | [8] |

| L1 | Pyrimidine derivative | COX-1 | >100 | [9] |

| COX-2 | 1.03 - 1.71 (range) | [9] | ||

| L2 | Pyrimidine derivative | COX-1 | >100 | [9] |

| COX-2 | 5.71 - 8.21 (range) | [9] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Pyrimidine derivatives

-

Known COX inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare serial dilutions of the test compounds and reference inhibitors.

-

-

Reaction Mixture:

-

In a 96-well plate, add the assay buffer, heme, and the test compound or reference inhibitor.

-

Add the COX enzyme to initiate the reaction.

-

-

Substrate Addition:

-

Add arachidonic acid to start the peroxidase reaction.

-

Immediately add TMPD.

-

-

Absorbance Measurement:

-

Measure the change in absorbance at 590 nm over time. The rate of color development is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Experimental and Developmental Workflow

The discovery and development of novel pyrimidine-5-carboxylate esters as therapeutic agents typically follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Caption: General Drug Discovery and Development Workflow.

Conclusion

Pyrimidine-5-carboxylate esters and their derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antioxidant, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to build upon the existing knowledge and accelerate the translation of these promising compounds from the laboratory to the clinic. Further exploration of structure-activity relationships and the elucidation of precise mechanisms of action will be crucial in unlocking the full therapeutic potential of this important class of molecules.

References

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Hydroxypyrimidine Compounds

For Immediate Release

[City, State] – December 29, 2025 – In the dynamic landscape of drug discovery and development, the hydroxypyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in interacting with a diverse array of biological targets. This technical guide provides an in-depth exploration of the key enzymes, receptors, and ion channels modulated by hydroxypyrimidine compounds, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the quantitative biological activities, experimental methodologies for target validation, and the intricate signaling pathways influenced by this promising class of molecules.

Enzyme Inhibition: A Primary Mechanism of Action

Hydroxypyrimidine derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various disease pathologies, including cancer, inflammation, and infectious diseases.

Kinase Inhibition

The kinome represents a major target class for therapeutic intervention, and hydroxypyrimidine-based compounds have shown considerable promise as kinase inhibitors. These compounds often act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain.

Quantitative Data on Hydroxypyrimidine Kinase Inhibitors

| Compound Class | Target Kinase(s) | IC50 | Reference Compound |

| Pyrido[2,3-d]pyrimidine | PDGFr, FGFr, EGFr, c-src | 1.11 µM, 0.13 µM, 0.45 µM, 0.22 µM (for compound 4b) | - |

| Pyrido[2,3-d]pyrimidine | FGFr | 0.060 µM (for compound 4e) | >50 µM for PDGFr, EGFr, c-src, InsR |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition.

-

Materials: Kinase enzyme, kinase-specific substrate, ATP, kinase assay buffer, test compounds (hydroxypyrimidines), and a luminescence-based ATP detection reagent.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds, kinase enzyme, and substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway: Fibroblast Growth Factor Receptor (FGFr) Signaling

Caption: Inhibition of FGFr signaling by hydroxypyrimidine compounds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anticancer and antiviral therapies.

Quantitative Data on Hydroxypyrimidine DHODH Inhibitors

| Compound | IC50 (Human DHODH) | Reference |

| Compound 11 | 0.85 ± 0.05 µM (Anti-influenza activity) | [1] |

| Teriflunomide (Reference) | 35.02 ± 3.33 µM (Anti-influenza activity) | [1] |

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

-

Materials: Recombinant human DHODH, L-Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10 (CoQ10), assay buffer, and test compounds.

-

Procedure:

-

Add test compounds at various concentrations to a 96-well plate.

-

Add the DHODH enzyme and pre-incubate.

-

Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.

-

Measure the decrease in absorbance at 600 nm over time in kinetic mode.

-

Calculate the reaction rate and determine the percent inhibition and IC50 values.

-

Signaling Pathway: De Novo Pyrimidine Biosynthesis

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Quantitative Data on Hydroxypyrimidine COX/LOX Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| Pyrimidine derivative 5 | >100 | 0.04 ± 0.09 | - | [2] |

| Pyrimidine derivative 6 | >100 | 0.04 ± 0.02 | - | [2] |

| N-hydroxyurea derivative 2 | - | 5.26 | 1.04 | [3] |

| N-hydroxyurea derivative 3 | - | 83.42 | 5.71 | [3] |

| Isoxazole derivative C7 | - | - | 10.51 | [4] |

| Isoxazole derivative C8 | - | - | 9.80 | [4] |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase component of COX activity.

-

Materials: Purified COX-1 or COX-2 enzyme, arachidonic acid, fluorometric substrate (e.g., ADHP), and test compounds.

-

Procedure:

-

Add the enzyme and test compound to a 96-well plate.

-

Add arachidonic acid to initiate the reaction.

-

Add the fluorometric substrate.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate percent inhibition and IC50 values.

-

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This assay typically measures the formation of leukotrienes from arachidonic acid.

-

Materials: Purified 5-LOX enzyme, arachidonic acid, and test compounds.

-

Procedure:

-

Pre-incubate the enzyme with the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction and measure the product formation, often by HPLC or a specific ELISA kit.

-

Calculate percent inhibition and IC50 values.

-

Signaling Pathway: Arachidonic Acid Cascade